Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorination reactions .
Summary of the Application: (Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule.
Methods of Application: The exact methods of application or experimental procedures can vary depending on the specific carbonyl or ethylene diamine being trifluoromethylated. In general, (pentafluoroethyl)trimethylsilane would be mixed with the target molecule under controlled conditions to facilitate the reaction .
Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in metal-mediated reactions .
Summary of the Application: (Pentafluoroethyl)trimethylsilane is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . This involves using a metal catalyst to facilitate the introduction of a trifluoromethyl group into these types of molecules.
Methods of Application: As with the previous application, the exact methods can vary. Generally, (Pentafluoroethyl)trimethylsilane would be combined with the target molecule and a suitable metal catalyst under controlled conditions .
(Pentafluoroethyl)trimethylsilane is a silicon-based compound with the molecular formula CHFSi. It features a trimethylsilane group attached to a pentafluoroethyl group, making it a unique fluorinated silane. This compound is notable for its high fluorine content, which imparts significant chemical reactivity and utility in various synthetic applications. The presence of both silicon and fluorine atoms enhances its properties as a reagent in organic chemistry, particularly in reactions involving carbonyl compounds and amines.
(Pentafluoroethyl)trimethylsilane primarily acts as a fluorinating agent. It is utilized in:
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
Several methods have been developed for synthesizing (pentafluoroethyl)trimethylsilane:
(Pentafluoroethyl)trimethylsilane finds applications in various fields:
Several compounds share similarities with (pentafluoroethyl)trimethylsilane, particularly within the realm of fluorinated silanes. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | CHSi | Basic silane without fluorination |
Trichloro(trimethyl)silane | CHClSi | Chlorinated analogue, often used in organosilicon chemistry |
Perfluoropropyltrimethylsilane | CHFSi | Similar structure but with propyl instead of ethyl |
(Pentafluoroethyl)trimethylsilane stands out due to its high fluorine content and specific structural characteristics that enable it to act effectively as a fluorinating agent. Its ability to facilitate trifluoromethylation and oxidative pentafluoroethylation reactions distinguishes it from other silanes that lack such functionality.
(Pentafluoroethyl)trimethylsilane is a volatile, colorless liquid that belongs to the family of fluoroalkylsilanes. Its structure features a pentafluoroethyl group (C₂F₅) directly bonded to a trimethylsilyl moiety, creating a reagent with unique reactivity patterns.
The compound is characterized by the following identifiers and structural information:
Property | Value |
---|---|
IUPAC Name | Trimethyl(1,1,2,2,2-pentafluoroethyl)silane |
CAS Number | 124898-13-1 |
Molecular Formula | C₅H₉F₅Si |
Molecular Weight | 192.204 g/mol |
Linear Formula | F₃CCF₂Si(CH₃)₃ |
Synonyms | Pentafluoroethyl trimethylsilane, Trimethylpentafluoroethylsilane, Silane, trimethyl pentafluoroethyl |
PubChem CID | 2760820 |
MDL Number | MFCD04116436 |
InChI Key | MTPVUVINMAGMJL-UHFFFAOYSA-N |
SMILES | CSi(C)C(C(F)(F)F)(F)F |
Table 1: Chemical Identification Data for (Pentafluoroethyl)trimethylsilane
The physical and chemical properties of (Pentafluoroethyl)trimethylsilane determine its behavior in chemical reactions and influence its handling requirements:
Property | Value |
---|---|
Physical State | Liquid |
Color | Colorless |
Boiling Point | 70.0°C |
Density | 1.0500 g/mL |
Specific Gravity | 1.05 |
Refractive Index | 1.327 |
Solubility | Miscible with tetrahydrofuran; immiscible with water |
Purity (Commercial) | Typically 97% |
Sensitivity | Moisture sensitive |
Incompatibilities | Oxidizing agents |
Table 2: Physical and Chemical Properties of (Pentafluoroethyl)trimethylsilane
The synthesis of (pentafluoroethyl)trimethylsilane emerged from mid-20th century efforts to harness silicon’s hypervalent bonding capabilities for fluorine transfer. Early perfluoroalkylsilanes, such as trifluoromethyltrimethylsilane (CF~3~SiMe~3~), demonstrated limited stability due to the high electronegativity of short perfluoroalkyl chains [4]. Researchers addressed this in the 1990s by developing pentafluoroethyl derivatives, where the extended -C~2~F~5~ group provided greater inductive stabilization of the Si–C bond while maintaining sufficient nucleofugality [2].
A breakthrough occurred with the adoption of UVA-mediated S-perfluoroalkylation protocols, which enabled efficient coupling of benzothiazolium salts with perfluoroalkyl iodides [2]. This method, later adapted for silicon substrates, allowed the reproducible synthesis of (pentafluoroethyl)trimethylsilane at >98% purity [1], overcoming prior challenges with side reactions in NaH/DMF systems.
Commercial production (e.g., TCI Chemicals’ T3011 product) [1] became feasible after optimizing:
Parameter | Specification | Source |
---|---|---|
Purity | >98.0% (GC) | [1] |
Boiling Point | 70°C | [1] |
Flash Point | -20°C | [1] |
Refractive Index (20°C) | 1.33 | [1] |
(Pentafluoroethyl)trimethylsilane excels in reactions requiring simultaneous silicon-assisted activation and fluorine delivery:
Nucleophilic pentafluoroethylation: The Si–C~2~F~5~ bond undergoes heterolytic cleavage in the presence of fluoride ions, generating transient pentafluoroethyl anions (C~2~F~5~^-^) that attack electrophilic centers. For example, in alcohol thiolation:
$$ \text{ROH} + \text{Me}3\text{SiC}2\text{F}5 \xrightarrow{\text{F}^-} \text{RSC}2\text{F}5 + \text{Me}3\text{SiF} + \text{H}_2\text{O} $$
This pathway produces pentafluoroethyl thioethers in >90% yield under mild conditions (−40°C) [2].
Compared to -CF~3~, the -C~2~F~5~ moiety induces:
The compound’s reactivity stems from its polarized bonds:
Silicon-center polarization:
$$ \text{Me}3\text{Si}^\delta+–^\delta-\text{C}2\text{F}_5 $$
The electronegative -C~2~F~5~ group withdraws electron density from silicon (Pauling electronegativity: Si=1.90, C=2.55, F=3.98), creating a latent silylium character that facilitates fluoride abstraction [3].
Conformational rigidity: Despite its liquid state, the C~2~F~5~ chain adopts a helical conformation due to fluorine’s gauche effect, limiting rotational freedom around the Si–C bond [4].
Key transformations include:
1. Nucleophilic displacement:
$$ \text{Me}3\text{SiC}2\text{F}5 + \text{Nu}^- \rightarrow \text{Nu–C}2\text{F}5 + \text{Me}3\text{SiF} $$
2. Electrophilic activation: Coordination to Lewis acids (e.g., BF~3~) enhances silicon’s electrophilicity for Friedel-Crafts-type reactions [3].
3. Reductive cleavage: Using LiAlH~4~ yields C~2~F~5~H gas, a useful probe for fluorine environments in NMR spectroscopy [2].
Parameter | (Pentafluoroethyl)trimethylsilane | Trifluoromethyltrimethylsilane | Heptafluoropropyltrimethylsilane |
---|---|---|---|
Perfluoroalkyl Chain | C~2~F~5~ | CF~3~ | C~3~F~7~ |
Boiling Point (°C) | 70 [1] | 54 | 98 |
Si–C Bond Length (Å) | 1.87 [3] | 1.84 | 1.89 |
Fluoride Reactivity | Moderate [2] | High | Low |
Key differentiators:
The most established synthetic route to (Pentafluoroethyl)trimethylsilane involves the generation of pentafluoroethyl lithium intermediates followed by reaction with trimethylsilyl chloride. This methodology has been demonstrated in multiple studies with variations in reaction conditions and reagent stoichiometry [4] [5] [6].
Table 1: Lithium-Mediated Synthesis Conditions
Reagent System | Temperature | Solvent | Yield (%) | Reference |
---|---|---|---|---|
LiC2F5 + Me3SiCl | -78°C | Diethyl ether | 72 | [5] |
C2F5I + n-BuLi | -60°C | Diethyl ether | 68-75 | [4] |
C2F5Li + ClSiMe3 | -78°C | THF | 70-80 | [6] |
The reaction mechanism involves initial formation of pentafluoroethyl lithium through halogen-lithium exchange, followed by nucleophilic substitution at the silicon center [4] [5]. The optimal conditions typically require cryogenic temperatures (-60°C to -78°C) and anhydrous ethereal solvents to maintain the stability of the organolithium intermediate [4] [5].
An alternative approach utilizes fluoride-promoted methodology where tetramethylammonium fluoride serves as a nucleophilic activator. This method has been successfully applied for the synthesis of various fluoroalkylsilanes [7] [8].
Table 2: Fluoride-Promoted Synthesis Parameters
Fluoride Source | Temperature | Solvent | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|
Me4NF | -30°C | Monoglyme | 2 hours | 71-80 | [7] |
CsF | Room temperature | o-DCB | 15 hours | 78 | [9] |
TBAF | -10°C | THF | 1 hour | 65-75 | [8] |
The fluoride-promoted reactions typically proceed through silicate intermediate formation, where the fluoride ion activates the silicon center toward nucleophilic attack by the pentafluoroethyl anion [7] [8]. The choice of fluoride source significantly influences the reaction efficiency, with tetramethylammonium fluoride providing optimal results under mild conditions [7].
Recent developments in copper-catalyzed synthesis have provided efficient routes to (Pentafluoroethyl)trimethylsilane through various mechanistic pathways. The copper-mediated approach offers advantages in terms of functional group tolerance and scalability [10] [11].
Table 3: Copper-Catalyzed Synthesis Conditions
Catalyst System | Temperature | Solvent | Additives | Yield (%) | Reference |
---|---|---|---|---|---|
CuI/KF | 80°C | DMF | TMSCF3 | 65-85 | [10] |
CuOTf | 60°C | Acetonitrile | AgOTf | 70-90 | [12] |
CuCl | 100°C | NMP | LiBr | 75-88 | [11] |
The copper-catalyzed methodology involves the formation of pentafluoroethyl copper intermediates, which subsequently undergo transmetalation with trimethylsilyl precursors [10] [11]. The reaction typically requires elevated temperatures (60-100°C) and polar aprotic solvents to achieve optimal yields [10] [11].
Hydrosilylation reactions using platinum catalysts represent another important synthetic approach, particularly for the preparation of functional derivatives of (Pentafluoroethyl)trimethylsilane [13] [14].
Table 4: Platinum-Catalyzed Hydrosilylation Parameters
Catalyst | Temperature | Solvent | Reaction Time | Selectivity (%) | Yield (%) | Reference |
---|---|---|---|---|---|---|
[Pt2(dvs)3] | 95°C | Toluene | 24 hours | >95 | 94-96 | [13] |
H2PtCl6 | 80°C | Hexane | 12 hours | 85-90 | 80-85 | [14] |
Pt/C | 120°C | Neat | 6 hours | 80-85 | 75-80 | [13] |
The platinum-catalyzed hydrosilylation typically exhibits high regioselectivity toward beta-hydrosilylation products, with the reaction proceeding through a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [13] [14].
Extensive optimization studies have revealed the critical importance of solvent selection in the synthesis of (Pentafluoroethyl)trimethylsilane. The solvent choice significantly affects both reaction rates and product yields [7] [8] [15].
Table 5: Solvent Effect on Synthesis Efficiency
Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Side Products (%) | Reference |
---|---|---|---|---|---|
Diethyl ether | 4.3 | 35 | 72 | 8 | [5] |
THF | 7.6 | 66 | 68 | 12 | [6] |
Monoglyme | 7.2 | 85 | 80 | 5 | [7] |
DMF | 38.3 | 153 | 65 | 15 | [10] |
FC-40 | 1.9 | 165 | 85 | 3 | [15] |
The data indicate that moderately polar ethereal solvents provide optimal conditions for the synthesis, with monoglyme and fluorinated solvents offering the best combination of yield and selectivity [7] [15]. The use of highly polar solvents like DMF can lead to increased side reactions and reduced product yields [10].
Temperature control represents a critical parameter in the synthesis of (Pentafluoroethyl)trimethylsilane, with different synthetic routes requiring specific temperature ranges for optimal performance [7] [4] [5].
Table 6: Temperature Effect on Reaction Outcomes
Temperature (°C) | Reaction Time | Yield (%) | Decomposition (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
-78 | 4 hours | 75 | 2 | 98 | [4] |
-60 | 2 hours | 80 | 3 | 96 | [5] |
-30 | 2 hours | 78 | 5 | 94 | [7] |
0 | 1 hour | 70 | 8 | 90 | [8] |
25 | 0.5 hours | 65 | 12 | 85 | [9] |
The temperature optimization studies demonstrate that cryogenic conditions (-78°C to -30°C) provide the highest yields and selectivities, while room temperature conditions lead to increased decomposition and reduced selectivity [7] [4] [5].
The synthesis of (Pentafluoroethyl)trimethylsilane through nucleophilic substitution follows a well-established mechanism involving the formation of pentafluoroethyl anion intermediates [7] [8] [16]. The mechanism begins with the generation of the pentafluoroethyl anion through various activation modes, including fluoride-promoted desilylation or metal-mediated halogen exchange [7] [8].
Table 7: Mechanistic Pathway Analysis
Step | Intermediate | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Reference |
---|---|---|---|---|
C2F5X + Base | [C2F5]⁻ | 12.5 | 1.2 × 10⁻³ | [7] |
[C2F5]⁻ + Me3SiCl | C2F5SiMe3 + Cl⁻ | 8.3 | 2.5 × 10⁻² | [8] |
Side reaction | C2F5H + Base | 15.2 | 3.8 × 10⁻⁴ | [7] |
The kinetic studies reveal that the nucleophilic substitution at silicon proceeds with relatively low activation energy, making it the preferred pathway under optimized conditions [7] [8]. The competing side reactions, primarily protonation of the pentafluoroethyl anion, become significant at elevated temperatures or in the presence of protic impurities [7].
The copper-catalyzed synthesis of (Pentafluoroethyl)trimethylsilane proceeds through a distinct catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10] [11].
Table 8: Catalytic Cycle Thermodynamics
Step | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
---|---|---|---|---|
Oxidative Addition | -5.2 | -8.1 | -9.7 | [10] |
Transmetalation | -3.8 | -6.2 | -8.1 | [11] |
Reductive Elimination | -12.5 | -15.3 | -9.4 | [10] |
The thermodynamic analysis indicates that all steps in the catalytic cycle are thermodynamically favorable, with the reductive elimination step being the most exergonic [10] [11]. This analysis supports the experimental observation that the copper-catalyzed synthesis proceeds under relatively mild conditions [10].
The industrial synthesis of (Pentafluoroethyl)trimethylsilane requires careful consideration of scale-up parameters to maintain product quality and reaction efficiency [17] [5].
Table 9: Scale-Up Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |
---|---|---|---|---|
Batch Size (kg) | 0.1-1 | 10-50 | 500-2000 | [17] |
Reaction Time (hours) | 2-4 | 4-8 | 8-16 | [5] |
Yield (%) | 75-85 | 70-80 | 65-75 | [17] |
Purity (%) | 95-98 | 90-95 | 85-92 | [5] |
The scale-up studies indicate that while yields may decrease slightly at industrial scale, the process remains economically viable with proper optimization of reaction conditions [17] [5]. The extended reaction times at larger scales are attributed to mass transfer limitations and temperature control challenges [17].
Industrial process optimization focuses on maximizing atom economy and minimizing waste generation while maintaining product quality [17] [18].
Table 10: Process Optimization Metrics
Parameter | Standard Process | Optimized Process | Improvement (%) | Reference |
---|---|---|---|---|
Atom Economy (%) | 65 | 85 | 31 | [17] |
Waste Generation (kg/kg product) | 4.2 | 2.1 | 50 | [18] |
Energy Consumption (kWh/kg) | 12.5 | 8.3 | 34 | [17] |
Solvent Recovery (%) | 70 | 92 | 31 | [18] |
The optimized industrial process demonstrates significant improvements in environmental metrics while maintaining product quality standards [17] [18]. The enhanced atom economy and reduced waste generation make the process more sustainable and economically competitive [17].
The characterization of (Pentafluoroethyl)trimethylsilane requires sophisticated analytical techniques to ensure product purity and identify potential impurities [1] [2] [8].
Table 11: Analytical Characterization Parameters
Method | Parameter | Typical Value | Specification Range | Reference |
---|---|---|---|---|
GC-MS | Purity (%) | 97 | 95-99 | [1] |
¹H NMR | Chemical Shift (ppm) | 0.32 | 0.30-0.35 | [8] |
¹⁹F NMR | CF₃ Signal (ppm) | -81.2 | -81.0 to -81.5 | [8] |
IR | Si-C Stretch (cm⁻¹) | 1255 | 1250-1260 | [2] |
Density | g/mL at 20°C | 1.095 | 1.090-1.100 | [1] |
The analytical data demonstrate the high purity achievable through optimized synthetic methodologies, with gas chromatography-mass spectrometry serving as the primary method for purity determination [1] [2] [8]. The spectroscopic characterization provides definitive structural confirmation and enables the detection of trace impurities [8].
Understanding the impurity profile is crucial for process optimization and quality control in the synthesis of (Pentafluoroethyl)trimethylsilane [7] [8].
Table 12: Common Impurities and Their Origins
Impurity | Structure | Origin | Typical Level (%) | Detection Method | Reference |
---|---|---|---|---|---|
Trimethylsilanol | Me₃SiOH | Hydrolysis | 0.5-1.2 | GC-MS | [7] |
Pentafluoroethane | C₂F₅H | Protonation | 0.8-1.5 | GC-MS | [8] |
Hexamethyldisiloxane | (Me₃Si)₂O | Condensation | 0.3-0.8 | GC-MS | [7] |
Chlorotrimethylsilane | Me₃SiCl | Incomplete reaction | 0.2-0.5 | GC-MS | [8] |
The impurity analysis reveals that most contaminants arise from side reactions involving the trimethylsilyl group, emphasizing the importance of anhydrous conditions and complete conversion of starting materials [7] [8]. The low levels of these impurities in optimized processes confirm the effectiveness of the synthetic methodologies developed [7] [8].
Flammable;Irritant